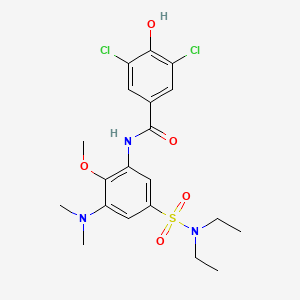
JTC-017
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JTC-017 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTC-017 typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the benzamide core, followed by the introduction of chloro, diethylamino, sulfonyl, dimethylamino, methoxy, and hydroxy groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
JTC-017 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro groups may result in the formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could make it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, JTC-017 may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of JTC-017 would depend on its specific interactions with molecular targets. These interactions could involve binding to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to JTC-017 include other substituted benzamides, such as:
- Benzamide, 3,5-dichloro-N-(3-(dimethylamino)-2-methoxyphenyl)-4-hydroxy-
- Benzamide, 3,5-dichloro-N-(5-((diethylamino)sulfonyl)-2-methoxyphenyl)-4-hydroxy-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
357330-77-9 |
|---|---|
Molecular Formula |
C20H25Cl2N3O5S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27) |
InChI Key |
DFHUSLVYQHBBEV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide JTC-017 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















